Cas no 1803587-20-3 (Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-, hydrochloride (1:1))
Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-, hydrochloride (1:1)
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- MDL: MFCD28145649
- Inchi: 1S/C13H18N2O4S.ClH/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12;/h2-3,10,14H,1,4-9H2;1H
- InChI Key: PRYFRXBNENALBP-UHFFFAOYSA-N
- SMILES: S(N1CCNCC1)(C1=CC=C2OCCCOC2=C1)(=O)=O.Cl
Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-30194-1g |
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride |
1803587-20-3 | 95% | 1g |
$355.0 | 2023-09-06 | |
| Enamine | EN300-30194-5g |
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride |
1803587-20-3 | 95% | 5g |
$1033.0 | 2023-09-06 | |
| Enamine | EN300-30194-10g |
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride |
1803587-20-3 | 95% | 10g |
$1531.0 | 2023-09-06 | |
| Enamine | EN300-30194-0.05g |
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride |
1803587-20-3 | 95.0% | 0.05g |
$65.0 | 2025-03-19 | |
| Enamine | EN300-30194-0.1g |
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride |
1803587-20-3 | 95.0% | 0.1g |
$96.0 | 2025-03-19 | |
| Enamine | EN300-30194-0.25g |
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride |
1803587-20-3 | 95.0% | 0.25g |
$136.0 | 2025-03-19 | |
| Enamine | EN300-30194-0.5g |
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride |
1803587-20-3 | 95.0% | 0.5g |
$256.0 | 2025-03-19 | |
| Enamine | EN300-30194-1.0g |
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride |
1803587-20-3 | 95.0% | 1.0g |
$355.0 | 2025-03-19 | |
| Enamine | EN300-30194-2.5g |
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride |
1803587-20-3 | 95.0% | 2.5g |
$697.0 | 2025-03-19 | |
| Enamine | EN300-30194-5.0g |
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride |
1803587-20-3 | 95.0% | 5.0g |
$1033.0 | 2025-03-19 |
Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-, hydrochloride (1:1) Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-, hydrochloride (1:1)
Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-, hydrochloride (1:1) (CAS No. 1803587-20-3): A Comprehensive Overview
Compound CAS No. 1803587-20-3, specifically identified as Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-, hydrochloride (1:1), represents a significant advancement in the realm of pharmaceutical chemistry and medicinal biology. This compound has garnered considerable attention due to its unique structural configuration and its potential applications in the development of novel therapeutic agents. The synthesis and characterization of this molecule have opened new avenues for research in the treatment of various neurological and metabolic disorders.
The molecular structure of Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-, hydrochloride (1:1) is characterized by a piperazine core linked to a sulfonyl group substituted with a 3,4-dihydro-2H-1,5-benzodioxepin moiety. This structural motif is particularly noteworthy because it combines the bioisosteric properties of piperazine with the pharmacophoric potential of benzodioxepine derivatives. The presence of the sulfonyl group enhances the compound's solubility and binding affinity to biological targets, making it an attractive candidate for further pharmacological investigation.
Recent studies have highlighted the significance of benzodioxepine derivatives in the modulation of central nervous system (CNS) activity. These compounds have shown promise in the treatment of conditions such as depression, anxiety disorders, and cognitive impairments. The introduction of a sulfonyl group at the 7-position of the benzodioxepine ring has been found to enhance receptor binding affinity and improve pharmacokinetic properties. This modification has been particularly effective in increasing blood-brain barrier penetration, which is crucial for CNS-targeted therapies.
In vitro studies have demonstrated that Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-, hydrochloride (1:1) exhibits potent activity against various neurotransmitter receptors. Notably, it has shown significant binding affinity for serotonin receptors (5-HT), dopamine receptors (D), and norepinephrine receptors (NE). These interactions suggest that the compound may exert multiple pharmacological effects simultaneously, potentially leading to synergistic therapeutic outcomes.
The hydrochloride salt form of this compound enhances its stability and bioavailability under physiological conditions. This formulation is particularly advantageous for oral administration, where maintaining drug integrity and ensuring consistent absorption are critical factors. The hydrochloride salt also improves solubility in aqueous media, facilitating intravenous administration if required.
One of the most compelling aspects of this compound is its potential to address unmet medical needs by targeting multiple disease pathways simultaneously. For instance, its ability to modulate serotonin and dopamine receptors makes it a promising candidate for treating comorbid conditions such as depression and ADHD. Additionally, its interactions with norepinephrine receptors suggest potential benefits in managing symptoms associated with stress and anxiety disorders.
Advances in computational chemistry have enabled researchers to predict the pharmacological profile of Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-, hydrochloride (1:1) with high accuracy before conducting costly wet-lab experiments. Molecular docking simulations have revealed that this compound can effectively bind to various protein targets involved in neurological disorders. These simulations have also identified key amino acid residues that contribute to its binding affinity and specificity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include sulfonylation reactions followed by salt formation with hydrochloric acid. Advanced catalytic methods have been employed to optimize these reactions while minimizing byproduct formation.
Evaluation of the compound's pharmacokinetic properties has shown favorable results regarding absorption distribution metabolism and excretion (ADME). Its moderate lipophilicity ensures efficient penetration across biological membranes while maintaining reasonable solubility in blood plasma. These properties are essential for achieving therapeutic levels without excessive accumulation or rapid clearance from the system.
Preclinical studies have provided valuable insights into the safety profile of Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-, hydrochloride (1:1). Initial toxicity assays have revealed no significant adverse effects at tested doses up to 100 mg/kg body weight across multiple animal models. However further long-term studies are necessary to fully assess any potential delayed or cumulative toxicities before human trials can commence.
The development pipeline for this compound includes plans for Phase I clinical trials aimed at evaluating its safety profile in healthy human volunteers followed by larger-scale efficacy trials targeting specific neurological disorders. Collaborations between academic institutions pharmaceutical companies will be instrumental in advancing this research through shared resources expertise funding opportunities.
The impact on future drug discovery efforts cannot be overstated as compounds like these pave way innovative therapeutic strategies addressing complex diseases from novel perspectives rather than merely repurposing existing drugs with limited efficacy or significant side effect profiles
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